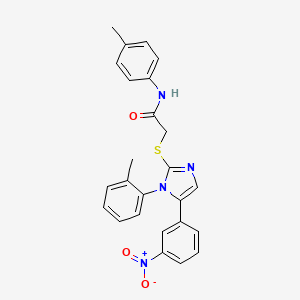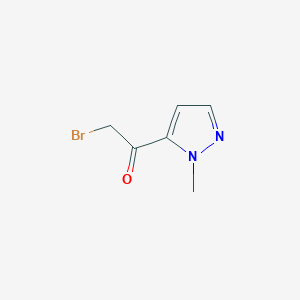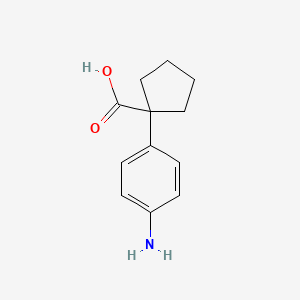
5-fluoro-2-methoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound's synthesis often involves complex chemical reactions, employing fluorinating agents to introduce fluorine atoms into the molecular structure. For example, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been used as a sterically demanding electrophilic fluorinating reagent for enantioselective fluorination, indicating the sophistication involved in synthesizing such molecules (Yasui et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of fluorine, methoxy, and sulfonamide groups attached to a benzene ring, which significantly influences its chemical behavior and properties. Studies have provided insights into the crystal structure of related molecules, highlighting π–π interactions and hydrogen-bonding interactions that contribute to their stability and reactivity (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including electrophilic substitution and cyclooxygenase inhibition, which underlines their potential in pharmaceutical applications. The specific fluorine and sulfonamide functional groups play crucial roles in these processes, affecting the molecule's reactivity and interaction with biological targets (Pal et al., 2003).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are influenced by the molecular structure. For instance, the introduction of fluorine atoms increases the compound's stability and affects its solubility in organic solvents. The crystal structures of related benzenesulfonamide derivatives have been extensively studied, revealing the impact of substituents on the molecular conformation and intermolecular interactions (Rodrigues et al., 2015).
Applications De Recherche Scientifique
Environmental Presence and Human Exposure
Studies have documented the widespread presence and human exposure to various perfluorinated compounds, which share a common fluorine-rich structure with the compound . For instance, Olsen et al. (2004) reported on serum concentrations of perfluorooctanesulfonate and other fluorochemicals in an elderly population, indicating environmental exposure and bioaccumulation Olsen et al., 2004. Similarly, Kannan et al. (2004) measured the levels of perfluorooctanesulfonate and related fluorochemicals in human blood from several countries, highlighting global exposure Kannan et al., 2004.
Pharmacokinetics and Toxicity
Research on the pharmacokinetics and potential toxic effects of fluorinated pyrimidines has been conducted to understand their behavior in biological systems and their safety profile. A study by Feng et al. (1987) on the pharmacokinetics of pyronaridine, a compound with a similar pyrimidine structure, in malaria patients offers insights into the metabolism and therapeutic potential of such compounds Feng et al., 1987. Additionally, a case of 5-fluorouracil–induced encephalopathy reported by Cheung et al. (2008) underscores the importance of understanding the neurological toxicities that can arise from fluorinated pyrimidine use in chemotherapy Cheung et al., 2008.
Propriétés
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3O3S/c1-9-7-13(15(17,18)19)22-14(21-9)5-6-20-26(23,24)12-8-10(16)3-4-11(12)25-2/h3-4,7-8,20H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYDCCFXWPUQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)
![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)

![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2497466.png)

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)

